An In-depth Technical Guide to Tyr-Pro-OtBu: Structure, Properties, and Synthesis
An In-depth Technical Guide to Tyr-Pro-OtBu: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide derivative, Tyrosyl-Proline tert-butyl ester (H-Tyr-Pro-OtBu). This document details its chemical structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores the biological significance of the parent dipeptide, Tyr-Pro, for which Tyr-Pro-OtBu serves as a protected precursor or potential prodrug. This guide is intended for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Tyr-Pro-OtBu is a dipeptide composed of L-tyrosine and L-proline. The C-terminus of the proline residue is protected by a tert-butyl ester group, while the N-terminus of the tyrosine residue possesses a free amine group.
IUPAC Name: (2S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid tert-butyl ester
Chemical Formula: C18H26N2O4
Molecular Weight: 334.41 g/mol
CAS Number: 84552-63-6
Physicochemical Properties
Quantitative physicochemical data for H-Tyr-Pro-OtBu is not extensively published. The following table summarizes key properties, with some values estimated based on the related compound Boc-Tyr-OtBu.
| Property | Value | Source/Method |
| Molecular Weight | 334.41 g/mol | Calculated |
| XLogP3 | ~1.5 - 2.5 | Estimated |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bond Count | 5 | Calculated |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Synthesis and Experimental Protocols
The synthesis of H-Tyr-Pro-OtBu typically involves two key steps: the coupling of N-terminally protected tyrosine with C-terminally protected proline, followed by the selective deprotection of the N-terminal protecting group. A common N-terminal protecting group used in this process is the tert-butyloxycarbonyl (Boc) group.
Representative Synthesis Workflow
The logical workflow for the synthesis of H-Tyr-Pro-OtBu can be visualized as follows:
Caption: General workflow for the synthesis of H-Tyr-Pro-OtBu.
Detailed Experimental Protocol (Representative Method)
This protocol is a representative method based on standard peptide synthesis techniques.
Materials:
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N-Boc-L-tyrosine (Boc-Tyr-OH)
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L-Proline tert-butyl ester hydrochloride (H-Pro-OtBu·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
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4-(Dimethylamino)pyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Trifluoroacetic acid (TFA)
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Brine
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Ethyl acetate (EtOAc)
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Hexanes
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Silica gel for column chromatography
Step 1: Coupling of Boc-Tyr-OH and H-Pro-OtBu
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To a solution of H-Pro-OtBu·HCl (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.
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Add Boc-Tyr-OH (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to the reaction mixture.
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Cool the mixture to 0°C in an ice bath.
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Slowly add a solution of DCC (1.1 eq) in anhydrous DCM. Alternatively, HATU (1.1 eq) can be used as the coupling agent.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
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Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude product, Boc-Tyr-Pro-OtBu, by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Step 2: N-terminal Deprotection of Boc-Tyr-Pro-OtBu
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Dissolve the purified Boc-Tyr-Pro-OtBu (1.0 eq) in a solution of 20-50% TFA in DCM.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
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Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
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The resulting product is H-Tyr-Pro-OtBu as a TFA salt. This can be further purified by recrystallization or preparative HPLC if necessary. To obtain the free base, the TFA salt can be neutralized with a mild base.
Biological Activity and Signaling Pathways (of the Parent Dipeptide)
While Tyr-Pro-OtBu is primarily a synthetic intermediate or a potential prodrug, the biological activity of its deprotected form, the dipeptide Tyr-Pro , has been investigated. The tert-butyl ester group in Tyr-Pro-OtBu is expected to be hydrolyzed in vivo by esterases to release the active Tyr-Pro dipeptide.
Potential Biological Effects of Tyr-Pro
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Cognitive Enhancement: Studies have suggested that Tyr-Pro may have memory-improving effects.
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Antihypertensive Activity: The Tyr-Pro dipeptide has been shown to exhibit antihypertensive effects.
Proposed Signaling Pathway for Tyr-Pro
The precise signaling pathways for Tyr-Pro are still under investigation. However, preliminary research suggests a potential mechanism related to the cholinergic system, which is crucial for memory and cognitive function. The proposed pathway involves the upregulation of choline acetyltransferase (ChAT), an enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh).
Caption: Proposed mechanism of action for Tyr-Pro following in vivo conversion from Tyr-Pro-OtBu.
Applications in Research and Drug Development
Tyr-Pro-OtBu serves as a valuable tool for researchers in several areas:
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Medicinal Chemistry: As a protected dipeptide, it is a key building block in the synthesis of more complex peptides and peptidomimetics being investigated for various therapeutic applications.
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Pharmacology: It can be used as a tool compound to study the effects of the Tyr-Pro dipeptide in a more controlled manner, potentially offering improved bioavailability or altered pharmacokinetic properties compared to the unprotected dipeptide.
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Drug Discovery: The antihypertensive and cognitive-enhancing potential of the parent dipeptide makes Tyr-Pro-OtBu and its analogs interesting candidates for further investigation in the development of novel therapeutics for cardiovascular and neurological disorders.
Conclusion
Tyr-Pro-OtBu is a chemically protected dipeptide with significant potential as a research tool and a precursor to the biologically active Tyr-Pro. Its synthesis, while requiring standard peptide chemistry techniques, allows for the controlled study of its parent dipeptide. The exploration of the biological activities of Tyr-Pro, particularly its effects on the cardiovascular and central nervous systems, opens avenues for future drug development efforts where Tyr-Pro-OtBu could play a crucial role as a synthetic intermediate or a prodrug. Further research is warranted to fully elucidate the pharmacokinetic profile of Tyr-Pro-OtBu and the detailed molecular mechanisms of action of the Tyr-Pro dipeptide.
